molecular formula C5H7NO2 B555809 3,4-Dehydro-L-proline CAS No. 4043-88-3

3,4-Dehydro-L-proline

Cat. No. B555809
CAS RN: 4043-88-3
M. Wt: 113,11 g/mole
InChI Key: OMGHIGVFLOPEHJ-BYPYZUCNSA-N
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Scientific Research Applications

Oxidation and Metabolism Studies

3,4-Dehydro-DL-proline, a toxic analogue of L-proline, is used to study the uptake and metabolism of amino acids in bacteria like Escherichia coli. This compound is oxidized by membrane fractions containing D-alanine dehydrogenase, which plays a role in the metabolism of D-amino acids and their analogues (Deutch, 2004).

Prolyl Hydroxylase Activity

Research involving 3,4-dehydro-D,L-proline has shown its influence on prolyl hydroxylase activity. This enzyme is crucial for collagen synthesis, and the compound reduces hydroxyproline content in plant tissues, leading to increased ascorbic acid content, suggesting its role in proline hydroxylation (Gara, Tommasi, Liso, & Arrigoni, 1991).

Collagen Synthesis

L-3,4-dehydroproline specifically affects collagen synthesis in mammalian cell cultures. It inhibits the incorporation of other amino acids into collagen, indicating its targeted action on this vital protein (Kerwar & Felix, 1976).

Substrate Selectivity in Proline Hydroxylases

Studies on microbial proline hydroxylases have revealed that 3,4-dehydro-L-proline is hydroxylated in a regio- and stereospecific manner. This highlights its utility in understanding the substrate specificities of these enzymes (Shibasaki et al., 1999).

Conformational Properties

3,4-Dehydroproline analogues are studied for their conformational properties. For instance, research on 3,4-dehydro-L-proline derivatives investigates their effects on the conformational properties of proline, such as ring pucker and cis/trans isomerization rates, which are important in protein stability and folding (Hofman et al., 2019).

Microbial Production and Metabolism

L-proline analogues like 3,4-dehydro-L-proline are used to study cellular metabolism and macromolecule synthesis regulation. Their role in microbial production and metabolism of amino acids is a significant area of research, especially in biotechnological applications (Bach & Takagi, 2013).

Enzymatic Synthesis Applications

Research into the substrate specificity of proline hydroxylases has demonstrated that 3,4-dehydro-L-proline can be used as an efficient substrate in enzymatic reactions. This aspect is crucial in understanding and harnessing enzymatic processes for synthetic applications (Baldwin et al., 1994).

properties

IUPAC Name

(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGHIGVFLOPEHJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193444
Record name 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dehydro-L-proline

CAS RN

4043-88-3
Record name 3,4-Dehydro-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4043-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004043883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
302
Citations
A Pinski, A Betekhtin, J Kwasniewska, L Chajec… - International journal of …, 2021 - mdpi.com
As cell wall proteins, the hydroxyproline-rich glycoproteins (HRGPs) take part in plant growth and various developmental processes. To fulfil their functions, HRGPs, extensins (EXTs) in …
Number of citations: 4 www.mdpi.com
F Manfre, JM Kern, JF Biellmann - The Journal of Organic …, 1992 - ACS Publications
Proline dehydrogenase is an enzyme involved in the energetic processes required for flight in certain insects including thetse-tse fly. Proline analogues were designed for the inhibition …
Number of citations: 76 pubs.acs.org
CE Deutch - FEMS microbiology letters, 2004 - academic.oup.com
3,4-Dehydro-dl-proline is a toxic analogue of l-proline which has been useful in studying the uptake and metabolism of this key amino acid. When membrane fractions from Escherichia …
Number of citations: 11 academic.oup.com
H Weissbach, AV Robertson, B Witkop… - Analytical …, 1960 - Elsevier
II II 0 ’ pm e 4’ ’ ‘CH- Page 1 ANALYTICAL BIOCHEMISTRY 1. 286-200 ( 1960) Rapid Spectrophotometric Assays for Snake Venom L-Amino Acid Oxidase Based on the Oxidation of …
Number of citations: 56 www.sciencedirect.com
L Tamborini, P Conti, A Pinto, C De Micheli - Tetrahedron: Asymmetry, 2010 - Elsevier
The multi-step preparation of N-Boc-3,4-dehydro-l-proline methyl ester using a modular flow reactor is reported. The use of immobilised reagents and scavengers in pre-packed glass …
Number of citations: 16 www.sciencedirect.com
M Oba, T Terauchi, A Miyakawa, K Nishiyama - Tetrahedron: Asymmetry, 1999 - Elsevier
A synthesis of l-proline where all of the ring methylenes are stereoselectively labelled with deuterium is described. A catalytic deuteration of protected 3,4-dehydro-l-proline using …
Number of citations: 25 www.sciencedirect.com
JB Cooper, JE Varner - Plant Physiology, 1983 - academic.oup.com
The effect of proline analogs on peptidyl proline hydroxylation has been studied in vivo using aerated root slices of Daucus carota. One analog, 3,4-dehydroproline, acted at micromolar …
Number of citations: 50 academic.oup.com
R Hara, N Uchiumi, N Okamoto… - Bioscience, Biotechnology …, 2014 - academic.oup.com
We evaluated the substrate specificities of four proline cis-selective hydroxylases toward the efficient synthesis of proline derivatives. In an initial evaluation, 15 proline-related …
Number of citations: 16 academic.oup.com
AV Robertson, JE Francis, B Witkop - Journal of the American …, 1962 - ACS Publications
The action of N-bromosuccinimide on N-carbobenzyloxy-3, 4-dehydro-DL-proline amide at pH 7-9 in a remarkably easy Hofmann rearrangement leads with loss of ammonia to a …
Number of citations: 16 pubs.acs.org
SJ Moon, CT Han - BMB Reports, 1998 - papersearch.net
Amino acid analogs, like other inducers of stress response, induce the synthesis of stress proteins in mammalian cells. In this study, Drosophild Kc cells, in which translation is tightly …
Number of citations: 4 papersearch.net

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